Azinomycin B vs. Azinomycin A: In Vivo Antitumor Efficacy Inversion Despite Lower In Vitro Cytotoxicity
In a direct head-to-head comparative study, azinomycin B (carzinophilin) exhibited lower in vitro cytotoxicity than azinomycin A against L5178Y murine leukemia cells (IC₅₀ 0.11 μg/mL for B vs. 0.07 μg/mL for A), yet demonstrated substantially superior in vivo antitumor efficacy against P388 murine leukemia, achieving 193% increased life span (ILS) with 57% long-term survivors at 45 days at 32 μg/kg intraperitoneal dosing, compared to only 76% ILS for azinomycin A at the same dose [1]. This potency inversion—weaker in vitro but stronger in vivo—is a critical differentiator that cannot be predicted from cell-based screening alone and points to superior pharmacokinetic properties or tumor penetration for azinomycin B.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) and in vivo antitumor activity (ILS) in P388 leukemia |
|---|---|
| Target Compound Data | Azinomycin B (carzinophilin): IC₅₀ = 0.11 μg/mL (L5178Y); In vivo: 193% ILS, 57% survivors at 45 days (P388, 32 μg/kg i.p.) |
| Comparator Or Baseline | Azinomycin A: IC₅₀ = 0.07 μg/mL (L5178Y); In vivo: 76% ILS (P388, 32 μg/kg i.p.) |
| Quantified Difference | Azinomycin B is 36% less potent in vitro but yields 2.54-fold greater ILS in vivo relative to azinomycin A |
| Conditions | L5178Y murine leukemia cell line (in vitro); P388 murine lymphocytic leukemia allograft in CDF₁ mice, intraperitoneal drug administration (in vivo) |
Why This Matters
Researchers relying solely on in vitro IC₅₀ data would incorrectly deprioritize azinomycin B; procurement decisions for in vivo studies must account for this potency inversion.
- [1] Ishizeki S, Ohtsuka K, Masuda T, et al. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity. J Antibiot (Tokyo). 1987 Jan;40(1):60-5. doi:10.7164/antibiotics.40.60. PMID: 3104267. View Source
